molecular formula C18H22N2O2 B5124994 N-[4-(dimethylamino)phenyl]-4-propoxybenzamide

N-[4-(dimethylamino)phenyl]-4-propoxybenzamide

Cat. No.: B5124994
M. Wt: 298.4 g/mol
InChI Key: QGQSMBLIORNJDN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-propoxybenzamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a propoxybenzamide moiety

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-13-22-17-11-5-14(6-12-17)18(21)19-15-7-9-16(10-8-15)20(2)3/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSMBLIORNJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-propoxybenzamide typically involves the reaction of 4-(dimethylamino)aniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its dimethylamino group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-aminobenzamide
  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)phenyl isothiocyanate

Uniqueness

N-[4-(dimethylamino)phenyl]-4-propoxybenzamide is unique due to its specific structural features, such as the propoxybenzamide moiety, which may confer distinct physicochemical properties and biological activities compared to similar compounds.

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